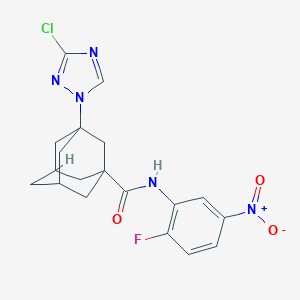
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a nitrophenyl group, and an adamantane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-FLUORO-5-NITROPHENYL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the triazole ring is usually achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Adamantane Moiety: The adamantane group is introduced through a nucleophilic substitution reaction, often using adamantane derivatives and suitable leaving groups.
Coupling with the Nitrophenyl Group: The final step involves coupling the triazole-adamantane intermediate with a nitrophenyl derivative, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the adamantane moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: :
Propriétés
Formule moléculaire |
C19H19ClFN5O3 |
|---|---|
Poids moléculaire |
419.8g/mol |
Nom IUPAC |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-fluoro-5-nitrophenyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H19ClFN5O3/c20-17-22-10-25(24-17)19-7-11-3-12(8-19)6-18(5-11,9-19)16(27)23-15-4-13(26(28)29)1-2-14(15)21/h1-2,4,10-12H,3,5-9H2,(H,23,27) |
Clé InChI |
LJJNKGFMSLLFBY-UHFFFAOYSA-N |
SMILES |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F |
SMILES canonique |
C1C2CC3(CC1CC(C2)(C3)N4C=NC(=N4)Cl)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















